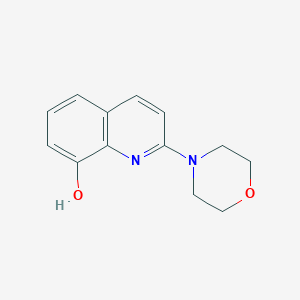

8-Hidroxi-2-(morfolin-4-il)quinolina

Descripción general

Descripción

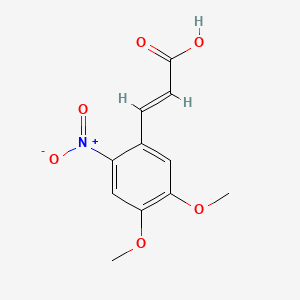

“2-(Morpholin-4-yl)quinolin-8-ol” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . This compound is a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint .

Molecular Structure Analysis

The molecular structure of “2-(Morpholin-4-yl)quinolin-8-ol” is represented by the InChI code: 1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 .Physical And Chemical Properties Analysis

“2-(Morpholin-4-yl)quinolin-8-ol” is a solid compound .Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antimicrobianos

La 8-Hidroxi-2-(morfolin-4-il)quinolina se ha explorado por su potencial en el desarrollo de nuevos agentes antimicrobianos. Su estructura se ha utilizado en la síntesis de compuestos con prometedoras actividades antibacterianas y antituberculosas. Los investigadores han diseñado derivados de quinolina que incorporan morfolina para crear andamios únicos que exhiben estas propiedades .

Estudios de Acoplamiento Molecular

Este compuesto también se ha utilizado en estudios de acoplamiento molecular para predecir cómo interactúa con varios objetivos biológicos. Dichos estudios son cruciales en el diseño y desarrollo de fármacos, ayudando a comprender la posible eficacia de los nuevos fármacos .

Síntesis Química

En la síntesis química, la this compound sirve como bloque de construcción para crear moléculas complejas. Su presencia en una estructura molecular puede influir en las propiedades químicas y la reactividad de los compuestos sintetizados .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(Morpholin-4-yl)quinolin-8-ol is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are among the most harmful types of DNA damage .

Mode of Action

2-(Morpholin-4-yl)quinolin-8-ol interacts with its target by binding to a conserved surface motif of the DNA-dependent protein kinase . This interaction inhibits the activity of the enzyme, thereby affecting the repair of DNA double-strand breaks .

Biochemical Pathways

The inhibition of DNA-dependent protein kinase by 2-(Morpholin-4-yl)quinolin-8-ol affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining pathway, which is one of the main mechanisms for repairing DNA double-strand breaks . The downstream effects of this disruption can include genomic instability and cell death .

Pharmacokinetics

Its molecular weight of 23027 g/mol suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-(Morpholin-4-yl)quinolin-8-ol’s action include the inhibition of DNA repair and potential induction of cell death . These effects could have therapeutic implications, particularly in the treatment of diseases characterized by abnormal DNA repair, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of 2-(Morpholin-4-yl)quinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of other molecules, such as proteins or lipids, can impact the compound’s distribution and metabolism

Análisis Bioquímico

Biochemical Properties

2-(Morpholin-4-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding within the endoplasmic reticulum . The compound binds to a conserved surface motif on UGGT, inhibiting its activity and thereby affecting glycoprotein folding and quality control processes. Additionally, 2-(Morpholin-4-yl)quinolin-8-ol has been shown to interact with other biomolecules, including various proteins and enzymes, through its ability to form hydrogen bonds and hydrophobic interactions.

Cellular Effects

The effects of 2-(Morpholin-4-yl)quinolin-8-ol on cellular processes are profound. In modified HEK293-6E cells, the compound inhibits the activity of both human UGGT1 and UGGT2 at concentrations higher than 750 µM . This inhibition leads to a decrease in the glucosylation of glycoproteins such as IGF1R and HexB, which are crucial for proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal processing and trafficking of glycoproteins, leading to potential cellular stress and altered metabolic states.

Molecular Mechanism

At the molecular level, 2-(Morpholin-4-yl)quinolin-8-ol exerts its effects primarily through competitive inhibition. The compound binds to the recognition site of the first GlcNAc residue of the substrate N-glycan on UGGT, preventing the enzyme from performing its glucosylation function . This binding interaction is facilitated by the compound’s ability to form specific hydrogen bonds and hydrophobic contacts with the enzyme’s active site. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Morpholin-4-yl)quinolin-8-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can induce persistent changes in cellular function, particularly in the context of glycoprotein processing and quality control. These temporal effects highlight the importance of considering the duration and conditions of exposure when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(Morpholin-4-yl)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits UGGT activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular stress and potential organ damage. These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in vivo to avoid adverse outcomes.

Metabolic Pathways

2-(Morpholin-4-yl)quinolin-8-ol is involved in several metabolic pathways, particularly those related to glycoprotein processing. The compound interacts with enzymes such as UGGT, affecting the glucosylation and subsequent folding of glycoproteins . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s impact on these pathways highlights its potential as a tool for studying metabolic processes and enzyme regulation.

Transport and Distribution

Within cells and tissues, 2-(Morpholin-4-yl)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen bonds and hydrophobic interactions with cellular components.

Subcellular Localization

The subcellular localization of 2-(Morpholin-4-yl)quinolin-8-ol is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum, where it interacts with UGGT and other glycoprotein processing enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The compound’s presence in these compartments allows it to effectively modulate glycoprotein folding and quality control processes.

Propiedades

IUPAC Name |

2-morpholin-4-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGWSMLHPWHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353625 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

70125-21-2 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)